3-(6-Bromo-4-phenylquinolin-2-yl)phenol
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Overview
Description
3-(6-Bromo-4-phenylquinolin-2-yl)phenol: is a synthetic organic compound with the molecular formula C21H14BrNO and a molecular weight of 376.256 g/mol . This compound is characterized by a quinoline core substituted with a bromine atom and a phenyl group, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Bromo-4-phenylquinolin-2-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Phenyl Substitution: The phenyl group is introduced through a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Phenol Formation: Finally, the phenol group is introduced via a hydroxylation reaction using a suitable hydroxylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-(6-Bromo-4-phenylquinolin-2-yl)phenol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to label and track biological molecules in cellular imaging studies .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an anti-cancer agent. Studies have shown that quinoline derivatives exhibit cytotoxic activity against various cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 3-(6-Bromo-4-phenylquinolin-2-yl)phenol involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its anti-cancer properties .
Comparison with Similar Compounds
- 4-(6-Bromo-4-phenylquinolin-2-yl)phenol
- 6-Bromo-3-(3-(4-bromo-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one
- 4-Bromo-2-(quinolin-8-ylimino-methyl)-phenol
Comparison: Compared to similar compounds, 3-(6-Bromo-4-phenylquinolin-2-yl)phenol stands out due to its unique substitution pattern on the quinoline core. This specific arrangement of functional groups imparts distinct photophysical and chemical properties, making it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C21H14BrNO |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
3-(6-bromo-4-phenylquinolin-2-yl)phenol |
InChI |
InChI=1S/C21H14BrNO/c22-16-9-10-20-19(12-16)18(14-5-2-1-3-6-14)13-21(23-20)15-7-4-8-17(24)11-15/h1-13,24H |
InChI Key |
ACXPHVXSZYKYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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